molecular formula C6H8O3 B14326085 6,8-Dioxabicyclo[3.2.1]octan-4-one CAS No. 104371-26-8

6,8-Dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B14326085
CAS No.: 104371-26-8
M. Wt: 128.13 g/mol
InChI Key: WHIRALQRTSITMI-UHFFFAOYSA-N
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Description

Historical Perspectives on Bicyclic Ketal Systems

The investigation of bicyclic ketal systems has been a continuous area of interest in organic chemistry, driven by their presence in numerous natural products and their utility as synthetic intermediates. rsc.org Early studies focused on the isolation and structural elucidation of natural products containing this framework, which presented significant analytical challenges due to their complex stereochemistry. The development of new synthetic methodologies has been crucial in advancing the field. For instance, reactions like the Wolff rearrangement, discovered in 1902, provided pathways to generate ketenes which could then be used in cycloaddition reactions to form four-membered rings, a foundational concept in building more complex cyclic systems. wikipedia.org The first synthesis of a ketene (B1206846) N,S-acetal in 1956 and the subsequent development of related chemistry further expanded the toolkit for constructing heterocyclic compounds. acs.org More contemporary efforts have focused on developing catalytic and enantioselective methods for the synthesis of bridged bicyclic ketals, highlighting the ongoing evolution of this area of research. nih.gov

Occurrence in Natural Products and Analogues

The 6,8-dioxabicyclo[3.2.1]octane skeleton is a privileged structural motif found in a wide range of biologically active natural products. acs.orgacs.org This recurring framework across different biological sources underscores its evolutionary significance and its role in mediating specific biological interactions.

Several well-known insect pheromones feature the 6,8-dioxabicyclo[3.2.1]octane core. These chemical messengers play a crucial role in the communication and reproductive behaviors of various insect species.

Brevicomin: A component of the aggregation pheromone of the Western pine beetle, Dendroctonus brevicomis.

Frontalin (B1251666): A key component of the aggregation pheromone of the Southern pine beetle, Dendroctonus frontalis.

Multistriatin: An aggregation pheromone of the European elm bark beetle, Scolytus multistriatus.

The synthesis of these pheromones, often targeting specific stereoisomers, has been a significant area of research, driven by the need for effective pest management strategies. rsc.org

Table 1: Insect Pheromones with the 6,8-Dioxabicyclo[3.2.1]octane Core
PheromoneChemical NameInsect Species
Brevicominendo- and exo-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octaneDendroctonus brevicomis (Western pine beetle)
Frontalin1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octaneDendroctonus frontalis (Southern pine beetle)
Multistriatin2,4-Dimethyl-5-ethyl-6,8-dioxabicyclo[3.2.1]octaneScolytus multistriatus (European elm bark beetle)

The 6,8-dioxabicyclo[3.2.1]octane framework is also present in metabolites from the plant kingdom.

Zoapatanol (B1236575) Analogues: Zoapatanol is a complex oxepane (B1206615) diterpenoid isolated from the Mexican plant Montanoa tomentosa. core.ac.uk Synthetic analogues of zoapatanol containing the 3,8-dioxabicyclo[3.2.1]octane system have been prepared and shown to possess significant antifertility activity. nih.govresearchgate.net The structure of zoapatanol was confirmed by X-ray analysis of a 3,8-dioxabicyclo[3.2.1]octane derivative. core.ac.uk

Hop Constituents: A constituent of Japanese hop oil (Humulus lupulus) has been identified as 7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane. rsc.org

Microorganisms are a rich source of structurally diverse and biologically active natural products, including those containing the 6,8-dioxabicyclo[3.2.1]octane core.

Zaragozic Acids: This family of fungal metabolites, also known as squalestatins, are potent inhibitors of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis. wikipedia.orgnih.gov Zaragozic acid A, for instance, features a highly substituted 2,8-dioxabicyclo[3.2.1]octane core. chemspider.comnih.gov

Siladenoserinol A: Isolated from a marine tunicate, siladenoserinol A possesses a 6,8-dioxabicyclo[3.2.1]octane skeleton and exhibits inhibitory activity against the p53-Hdm2 interaction, a target in cancer therapy. nih.govelsevierpure.comelsevierpure.com The total synthesis of siladenoserinol A and its analogues has been a subject of considerable research interest. nih.govelsevierpure.comelsevierpure.comacs.orgoup.com

The versatility of the 6,8-dioxabicyclo[3.2.1]octane scaffold has led to its incorporation into a wide range of synthetic analogues with diverse biological activities. For example, derivatives of 6,8-dioxabicyclo[3.2.1]octan-4-amine have been investigated as potential ligands for dopamine (B1211576) transporters, suggesting applications in treating central nervous system disorders. Furthermore, the core structure has been used to create analogues of other natural products, demonstrating its utility as a bioisostere. frontiersin.org

Strategic Importance as a Chiral Platform Chemical

6,8-Dioxabicyclo[3.2.1]octan-4-one, and particularly its unsaturated derivative levoglucosenone (B1675106), are recognized as highly valuable chiral platform chemicals. frontiersin.orgacs.orgnih.gov Derived from the pyrolysis of cellulose (B213188), levoglucosenone is an enantiopure building block that provides access to a wide array of complex chiral molecules. acs.org Its rigid bicyclic structure and the presence of multiple functional groups allow for highly stereoselective transformations. acs.orgacs.org This has been exploited in the synthesis of various biologically active compounds, including anticancer and antimicrobial agents. frontiersin.orgfrontiersin.org The conversion of levoglucosenone into other useful chiral synthons further highlights its strategic importance in modern organic synthesis. acs.org

Table 2: Physicochemical Properties of 6,8-Dioxabicyclo[3.2.1]octan-4-one
PropertyValueSource
Molecular FormulaC6H8O3 nih.govchemsrc.com
Molecular Weight128.13 g/mol nih.govchemsrc.com
IUPAC Name6,8-dioxabicyclo[3.2.1]octan-4-one nih.gov
CAS Number104371-26-8 nih.govchemsrc.com

Overview of Research Evolution and Key Milestones

The investigation into 6,8-Dioxabicyclo[3.2.1]octan-4-one, also known by its trade name Cyrene, has progressed from its initial synthesis and characterization to its application as a versatile building block in organic synthesis and as a green solvent alternative. whiterose.ac.ukacs.org

A significant aspect of the research has been focused on its synthesis, often derived from cellulose, highlighting its potential as a biorenewable chemical. beilstein-journals.orgpublish.csiro.au The chiral nature of the molecule, stemming from its glucose origins, makes it a valuable synthon for creating enantiopure products. publish.csiro.au

Early research milestones include the detailed investigation of its spectroscopic, chemical, and physical properties. whiterose.ac.uk This foundational work paved the way for its broader application. A key area of exploration has been the reactivity of the 6,8-dioxabicyclo[3.2.1]octane ring system, particularly modifications at the 4-position. beilstein-journals.org

More recent research has delved into complex chemical transformations. For instance, skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, promoted by reagents like thionyl chloride, have been developed to create novel bicyclic systems. beilstein-journals.orgnih.gov These rearrangements involve an oxygen migration from C5 to C4, leading to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgnih.govbeilstein-journals.orgbohrium.com Such transformations expand the synthetic utility of the parent compound.

Furthermore, ring-expansion reactions have been explored. The reaction of Cyrene with ethyl diazoacetate, promoted by a Lewis acid, results in the insertion into the C3–C4 bond, leading to a ring-expanded β-ketoester. publish.csiro.au This product can be further converted to the 7,9-dioxabicyclo[4.2.1]nonan-5-one system, demonstrating the potential to create larger ring structures from this biomass-derived starting material. publish.csiro.au

The development of catalytic methods has also been a significant milestone. For example, a palladium-organo relay catalysis has been employed for the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks from vinylethylene carbonates and amine-substituted enones. acs.org This protocol allows for the single-step construction of diverse derivatives with high stereoselectivity. acs.org

The compound and its derivatives have also been investigated for their potential applications in pharmaceuticals, serving as precursors in the synthesis of natural products and other biologically active molecules. ontosight.ai The unique bicyclic structure and reactivity make it a compound of continuing interest in various fields of chemical research. acs.orgontosight.ai

Research Findings on 6,8-Dioxabicyclo[3.2.1]octan-4-one

Research AreaKey FindingsReferences
Synthesis Can be synthesized from cellulose, making it a biorenewable chemical. beilstein-journals.orgpublish.csiro.au The Diels-Alder reaction is one method used for its synthesis. ontosight.ai beilstein-journals.orgpublish.csiro.auontosight.ai
Chirality The chirality is derived from glucose, allowing for the synthesis of enantiopure products. publish.csiro.au publish.csiro.au
Reactivity The 6,8-dioxabicyclo[3.2.1]octane system undergoes various bond-cleavage reactions and rearrangements, particularly when modified at the 4-position. beilstein-journals.org beilstein-journals.org
Skeletal Rearrangements Treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride and pyridine (B92270) leads to an oxygen migration from C5 to C4, forming a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgnih.govbeilstein-journals.orgbohrium.com beilstein-journals.orgnih.govbeilstein-journals.orgbohrium.com
Ring Expansion Lewis acid-promoted reactions with ethyl diazoacetate can expand the ring system to a 7,9-dioxabicyclo[4.2.1]nonan-5-one structure. publish.csiro.au publish.csiro.au
Catalysis Palladium-organo relay catalysis enables the single-step, diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks. acs.org acs.org
Applications Used as a precursor in the synthesis of natural products and pharmaceuticals. ontosight.ai It is also promoted as a green, biodegradable alternative to traditional polar aprotic solvents. acs.org acs.orgontosight.ai

Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIRALQRTSITMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2OCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512519
Record name 6,8-Dioxabicyclo[3.2.1]octan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104371-26-8
Record name 6,8-Dioxabicyclo[3.2.1]octan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6,8 Dioxabicyclo 3.2.1 Octan 4 One and Its Derivatives

Biomass-Derived Synthesis and Industrial Relevance

The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-4-one from biomass has become a cornerstone of green chemistry, offering a sustainable alternative to petrochemical-based processes. This approach not only utilizes renewable feedstocks but also often proceeds with high efficiency and atom economy.

Levoglucosenone (B1675106) as Precursor to Cyrene

A key pathway to 6,8-Dioxabicyclo[3.2.1]octan-4-one, commercially known as Cyrene™, involves the use of levoglucosenone as a starting material. acs.orggoogle.com Levoglucosenone itself is readily obtained from the acid-catalyzed pyrolysis of cellulose (B213188), a major component of lignocellulosic biomass. acs.orgbeilstein-journals.orgrsc.orgnih.govbeilstein-archives.org This process makes levoglucosenone an important bio-based platform chemical. acs.org

The conversion of levoglucosenone to Cyrene is a straightforward reduction reaction, typically achieved through catalytic hydrogenation. unimi.itmdpi.com This two-step process, starting from cellulose, provides a direct route to a valuable, chiral, and sustainable solvent. unimi.itrsc.orgresearchgate.net The rigid bicyclic structure of levoglucosenone, with its inherent chirality derived from glucose, allows for diastereoselective reactions, making it a valuable precursor in asymmetric synthesis. acs.orgpublish.csiro.au

Sustainable Production Routes

Efforts are also underway to develop even greener synthetic methods. For instance, an enzymatic reduction of levoglucosenone using an alkene reductase from Pichia stipitis (OYE 2.6) has been developed to produce metal-free Cyrene, which is crucial for high-value applications in electronics and pharmaceuticals. livescience.iotandfonline.com Additionally, the use of methanol (B129727) as both a renewable solvent and catalyst with a safe inorganic base like potassium carbonate has been shown to improve the yield and sustainability of certain reactions involving levoglucosenone derivatives. acs.org

Classical and Multi-step Synthetic Approaches

Beyond biomass-derived routes, classical organic synthesis provides a diverse toolkit for constructing the 6,8-dioxabicyclo[3.2.1]octane skeleton and its derivatives. These methods often offer a high degree of control over stereochemistry and functional group manipulation.

Condensation and Cyclization Reactions

A variety of condensation and cyclization reactions have been employed to synthesize the 6,8-dioxabicyclo[3.2.1]octane framework. Base-catalyzed aldol (B89426) condensation of dihydrolevoglucosenone (Cyrene) with various aromatic aldehydes can produce a library of exo-cyclic carbohydrate enones. researchgate.net

Lewis acid-catalyzed acetalization of δ,ε-epoxy ketones is another key strategy for constructing this bicyclic system. researchgate.net Furthermore, a one-pot assembly of frontalin (B1251666), a related 6,8-dioxabicyclo[3.2.1]octane, has been achieved from ketones and acetylene (B1199291) in a KOH/DMSO medium. lookchem.com

Asymmetric Synthesis Strategies

The inherent chirality of many natural products containing the 6,8-dioxabicyclo[3.2.1]octane core has driven the development of asymmetric synthetic methods.

The rigid conformation of levoglucosenone, locked by the 1,6-anhydro bridge, provides excellent facial selectivity for asymmetric reactions. acs.org This has been exploited in various synthetic strategies. For example, the Sharpless asymmetric dihydroxylation of 6-hepten-2-one (B3049758) followed by acidification yields (1S,5R)-5-methyl-6,8-dioxabicyclo[3.2.1]octane with moderate enantiomeric excess. capes.gov.br

Diastereoselective methods are also prominent. Aldol condensations of Cyrene can proceed with high stereoselectivity. publish.csiro.au A palladium-organo relay catalysis approach has been developed for the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks from vinylethylene carbonates and amine-substituted enones. acs.org Additionally, glycine-catalyzed domino reactions in aqueous media have been shown to produce highly functionalized 2,7-dioxabicyclo[3.2.1]octane derivatives with excellent diastereoselectivity. rsc.org Ring-closing metathesis has also been employed as a desymmetrization strategy to construct the 6,8-dioxabicyclo[3.2.1]octane skeleton stereoselectively. oregonstate.edu

Synthetic Methodologies Overview

CategorySub-categoryKey Precursors/ReagentsKey Features
Biomass-Derived Synthesis Levoglucosenone to CyreneCellulose, Levoglucosenone, H₂/Pd or OYE 2.6Sustainable, two-step process from biomass, produces chiral solvent. unimi.itmdpi.comrsc.orgresearchgate.netlivescience.iotandfonline.com
Sustainable ProductionWaste cellulose, renewable solvents (e.g., methanol)Focus on circular economy, green catalysts, and metal-free products. acs.orgspecialchem.comlivescience.io
Classical & Multi-step Synthesis Condensation & CyclizationDihydrolevoglucosenone, aldehydes, δ,ε-epoxy ketonesVersatile for creating derivatives, can be highly stereoselective. researchgate.netresearchgate.netlookchem.com
Asymmetric SynthesisChiral substrates (e.g., levoglucosenone), chiral catalystsHigh control over stereochemistry, enantioselective and diastereoselective methods available. acs.orgcapes.gov.bracs.orgrsc.orgoregonstate.edu
Chiral Pool Synthesis (e.g., from Carbohydrates)

The inherent chirality of carbohydrates makes them excellent starting materials for the enantioselective synthesis of complex molecules like 6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives. A notable example is the use of levoglucosenone, a pyrolysis product of cellulose, as a chiral platform chemical. nih.gov Its rigid bicyclic structure allows for highly diastereoselective reactions. publish.csiro.au

A significant strategy involves a radical cascade reaction on C-glycosyl substrates derived from D- and L-sugars. nih.govnih.gov This method, which utilizes a 1,5-hydrogen atom transfer (HAT) followed by a Surzur–Tanner rearrangement, efficiently constructs the 4-deoxy-6,8-dioxabicyclo[3.2.1]octane framework. nih.govnih.gov The process is initiated by alkoxyl radicals generated from N-alkoxyphthalimides and can be catalyzed by the addition of BF3•Et2O to improve yields of the desired bicyclic ketals. nih.gov

The synthesis of pheromones such as (+)-exo-brevicomin has been achieved from D-glucose derivatives, further highlighting the utility of carbohydrates in constructing the 6,8-dioxabicyclo[3.2.1]octane skeleton. acs.org

Chiral Auxiliaries and Catalysis

The use of chiral auxiliaries and asymmetric catalysis provides another powerful avenue for the enantioselective synthesis of the 6,8-dioxabicyclo[3.2.1]octane core. One approach involves the Sharpless asymmetric dihydroxylation of 6-hepten-2-one, which, after acidification, yields (1S,5R)-5-methyl-6,8-dioxabicyclo[3.2.1]octane with moderate enantiomeric excess. capes.gov.br

A palladium-catalyzed enantioselective α-arylation of racemic ketones under dynamic kinetic resolution has been developed to form bridged bicyclic systems. ntu.edu.sg This method has been successfully applied to the synthesis of cyclopentanone (B42830) derivatives with excellent enantioselectivity. ntu.edu.sg

Total Synthesis of Natural Product Analogues Containing the Framework

The 6,8-dioxabicyclo[3.2.1]octane framework is a common structural motif in a variety of biologically active natural products. acs.orgnih.gov Consequently, its total synthesis has been a significant area of research.

Key strategies for constructing this bicyclic ketal core include:

Gold(III)-catalyzed cycloisomerization: The total synthesis of (+)-siladenoserinol A was achieved by constructing the 6,8-dioxabicyclo[3.2.1]octane skeleton through the Au(III)-catalyzed cycloisomerization of a 6,7-dihydroxy-2-alkynoate. researchgate.netelsevierpure.com

Ketalization/Ring-Closing Metathesis (K/RCM): The synthesis of didemniserinolipid B utilized a strategy involving the bimolecular ketalization of a ketone with a C2-symmetric diene diol, followed by intramolecular ring-closing metathesis to form the bicyclic ketal. nih.gov

Organocatalytic Dihydroxylation: The enantioselective total synthesis of (+)-paecilonic acid A, which features the 6,8-dioxabicyclo[3.2.1]octane core, employed an organocatalytic trans-dihydroxylation reaction to establish two adjacent chiral centers. mdpi.com

Hetero-Diels-Alder/Allylboration Sequence: A novel route to the asymmetric synthesis of the 6,8-dioxabicyclo[3.2.1]octane subunit involves a catalytic hetero-Diels-Alder-allylboration sequence, followed by a ruthenium-catalyzed isomerization of an allylic alcohol. This strategy has been applied to the synthesis of (+)-iso-exo-brevicomin. thieme-connect.com

Modern and One-Pot Synthetic Innovations

Recent advancements in synthetic methodology have led to the development of innovative and efficient one-pot procedures for the construction of the 6,8-dioxabicyclo[3.2.1]octane framework.

Palladium-Organo Relay Catalysis

A highly efficient, single-step method for constructing 6,8-dioxabicyclo[3.2.1]octane frameworks involves a palladium-organo relay catalysis. acs.org This protocol utilizes simple vinylethylene carbonates and amine-substituted enones and proceeds through a sequential N-allylic substitution, Diels-Alder cyclization, and intramolecular ketalization. acs.org This strategy has been used to generate over 50 different derivatives with diverse structures in good yields. acs.org

Another palladium-catalyzed cascade reaction has been developed to access bicyclic ethers from linear diene-diol substrates. nih.gov This process uses a redox-relay mechanism to connect an initial oxypalladative cyclization with a subsequent π-allyl-Pd cyclization at distant sites, resulting in cis-fused bicyclic ethers with high diastereoselectivity. nih.gov

Superbase-Catalyzed Self-Organization Reactions

A novel approach termed "self-organized total synthesis" has emerged, enabling the rapid, one-pot creation of specific natural products from simple starting materials. nih.govresearchgate.net This strategy focuses on designing a series of compatible, self-organizing reaction sequences that can proceed under a single set of conditions. nih.govresearchgate.net While specific applications to 6,8-dioxabicyclo[3.2.1]octan-4-one are still developing, the use of organic superbases, which are highly soluble in organic media and non-nucleophilic, is a key enabling technology for these complex transformations. rsc.org

Rearrangement-Cyclization Strategies

Skeletal rearrangements offer another pathway to the 6,8-dioxabicyclo[3.2.1]octane system. A notable example is the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols using thionyl chloride in the presence of pyridine (B92270) or under Appel conditions. nih.govresearchgate.net This reaction leads to an oxygen migration from C5 to C4, forming a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. nih.govresearchgate.net

Furthermore, a radical cascade approach involving a 1,5-hydrogen atom transfer (HAT) and a Surzur–Tanner rearrangement on C-glycosyl substrates provides an efficient route to the 4-deoxy-6,8-dioxabicyclo[3.2.1]octane framework. nih.gov

Data Tables

Table 1: Key Synthetic Strategies for 6,8-Dioxabicyclo[3.2.1]octan-4-one and its Derivatives

Synthetic Strategy Key Features Starting Materials Target Compound/Analogue
Chiral Pool SynthesisUtilizes chirality of natural products. nih.govnih.govCarbohydrates (e.g., levoglucosenone, D-glucose) nih.govacs.org4-deoxy-6,8-dioxabicyclo[3.2.1]octane, (+)-exo-brevicomin nih.govacs.org
Chiral Auxiliaries & CatalysisEmploys chiral auxiliaries or catalysts for stereocontrol. capes.gov.brntu.edu.sg6-hepten-2-one, racemic ketones capes.gov.brntu.edu.sg(1S,5R)-5-methyl-6,8-dioxabicyclo[3.2.1]octane, bridged bicyclic systems capes.gov.brntu.edu.sg
Total Synthesis of AnaloguesMulti-step synthesis of natural products. nih.govresearchgate.netelsevierpure.commdpi.com6,7-dihydroxy-2-alkynoate, keto diols, α,β-unsaturated aldehydes nih.govresearchgate.netelsevierpure.commdpi.com(+)-siladenoserinol A, didemniserinolipid B, (+)-paecilonic acid A nih.govresearchgate.netelsevierpure.commdpi.com
Palladium-Organo Relay CatalysisOne-pot, sequential reaction cascade. acs.orgVinylethylene carbonates, amine-substituted enones acs.orgDiverse 6,8-dioxabicyclo[3.2.1]octane derivatives acs.org
Rearrangement-CyclizationSkeletal rearrangement or radical cascade. nih.govnih.govresearchgate.net6,8-dioxabicyclo[3.2.1]octan-4-ols, C-glycosyl substrates nih.govnih.govresearchgate.net2-chloro-3,8-dioxabicyclo[3.2.1]octane, 4-deoxy-6,8-dioxabicyclo[3.2.1]octane nih.govnih.govresearchgate.net

Three-Component Reactions

Three-component reactions offer an efficient pathway to construct the 6,8-dioxabicyclo[3.2.1]octane skeleton by combining multiple reactants in a single operation, thereby increasing atom economy and procedural simplicity.

A notable example is the enantioselective synthesis of the (+)-iso-exo-brevicomin, which utilizes a three-component reaction strategy. thieme-connect.com This approach involves a sequence initiated by a catalytic hetero-Diels-Alder reaction, followed by an allylboration. thieme-connect.com A subsequent key step is the ruthenium-catalyzed isomerization of an allylic alcohol moiety, which finalizes the construction of the 6,8-dioxabicyclo[3.2.1]octane subunit. thieme-connect.com This method provides a novel route to asymmetrically synthesize these important bicyclic structures. thieme-connect.com

Specific Precursors and Building Blocks in Synthesis

Vinylethylene Carbonates

Vinylethylene carbonates have emerged as versatile building blocks for the construction of complex molecular architectures. A concise strategy for the single-step, diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks utilizes vinylethylene carbonates in conjunction with amine-substituted enones. acs.orgresearchgate.net

This methodology is promoted by a metal-organo relay catalysis system, involving either palladium/phosphoric acid or a palladium/halogen-bonding catalyst. acs.orgresearchgate.net The reaction proceeds through a sequence of an N-allylic substitution, a Diels-Alder cyclization, and a final intramolecular ketalization. acs.orgresearchgate.net This protocol has been successfully applied to generate over 50 different 6,8-dioxabicyclo[3.2.1]octane derivatives, demonstrating high stereoselectivity, good isolated yields, and broad substrate scope. acs.orgresearchgate.net

Table 1: Palladium-Organo Relay Catalysis for 6,8-DOBCO Synthesis

Catalyst System Key Reaction Steps Advantages
Palladium/Phosphoric Acid N-allylic substitution, Diels-Alder cyclization, Intramolecular ketalization High stereoselectivity, Good yields, Broad scope

Amine-Substituted Enones

As partners to vinylethylene carbonates, amine-substituted enones are crucial for the palladium-organo relay catalysis strategy leading to 6,8-dioxabicyclo[3.2.1]octane derivatives. acs.orgresearchgate.net The enone moiety serves as the dienophile in the key Diels-Alder reaction, while the amine facilitates the initial N-allylic substitution. acs.org The versatility in the structure of the amine-substituted enone allows for the introduction of diverse substituents into the final bicyclic product. acs.orgresearchgate.net This method highlights a highly efficient and diastereoselective assembly of the 6,8-dioxabicyclo[3.2.1]octane framework. acs.org

Acetylene and Ketones

A powerful and often transition-metal-free approach to the 6,8-dioxabicyclo[3.2.1]octane core involves the reaction of ketones with acetylene. researchgate.netrsc.orgnih.gov These reactions typically proceed in a superbasic system like potassium hydroxide (B78521) or potassium tert-butoxide in DMSO. researchgate.netrsc.orgnih.gov

One pathway involves the initial one-pot assembly of 2-acetyl-3,4-dihydropyrans from ketones and acetylene gas. rsc.org These dihydropyran intermediates can then be ethynylated with various acetylenes to form acetylenic alcohols. rsc.org A subsequent acid-catalyzed cyclization (e.g., with trifluoroacetic acid) rapidly affords 7-ethynyl-6,8-dioxabicyclo[3.2.1]octanes in high yields. rsc.org

Table 2: Synthesis of 7-ethynyl-6,8-dioxabicyclo[3.2.1]octanes

Starting Materials Intermediates Reaction Conditions Product Yield
Ketones, Acetylene gas 2-Acetyl-3,4-dihydropyrans 1. KOH/DMSO 7-ethynyl-6,8-dioxabicyclo[3.2.1]octanes Up to 92% rsc.org

In a related discovery, it was found that reacting aromatic or heteroaromatic ketones with acetylene under pressure in a MOH/DMSO system (where M = K, Cs) can directly yield densely substituted 7-methylene-6,8-dioxabicyclo[3.2.1]octanes, which are congeners of the insect pheromone frontalin. lookchem.com This one-pot assembly involves two molecules of the ketone and two molecules of acetylene. lookchem.com

Furthermore, dienyl-substituted 6,8-dioxabicyclo[3.2.1]octanes have been synthesized from the same 2-acetyl-3,4-dihydropyran intermediates. nih.gov These intermediates react with aryl(hetaryl)acetylenes in a KOBut/DMSO system, followed by a ring-closing step using aqueous ammonium (B1175870) chloride to form the desired diene-decorated bicyclic system. nih.gov

Glyceraldehyde Derivatives

Glyceraldehyde derivatives serve as chiral precursors for the synthesis of enantiomerically pure bicyclic compounds. The synthesis of both enantiomeric forms of certain 6,8-dioxabicyclo[3.2.1]octane derivatives has been achieved using D-glyceraldehyde as the sole chiral starting material. researchgate.net A concise asymmetric synthesis of (5R)-6-hydroxy-3,8-dioxabicyclo[3.2.1]octane derivatives has also been developed, showcasing the utility of glyceraldehyde-derived building blocks. acs.org Additionally, a library of bicyclic compounds, termed BTG (Bicycles from Tartaric acid and Glyceraldehyde derivatives), has been created, further demonstrating the importance of glyceraldehyde in constructing these scaffolds. nih.gov

Tetrahydrofuran (B95107) Derivatives

Substituted tetrahydrofurans can be precursors to bicyclic acetal (B89532) systems through rearrangement reactions. A novel method for constructing the related 2,8-dioxabicyclo[3.2.1]octane core, a constitutional isomer of the target system, was developed from a 2,5-dialkyltetrahydrofuran derivative. clockss.org This synthesis relies on a zinc acetate-mediated rearrangement and intramolecular cyclization of a tetrahydrofuran derivative bearing a hydroxyethyl (B10761427) group at the C5-position and a leaving group on the C2-side chain. clockss.org Treatment of the precursor with zinc acetate (B1210297) in DMF at 100 °C furnished the desired 2,8-dioxabicyclo[3.2.1]octane derivative. clockss.org

Table 3: Mentioned Compounds

Compound Name
6,8-Dioxabicyclo[3.2.1]octan-4-one
(+)-iso-exo-Brevicomin
Vinylethylene Carbonates
Amine-Substituted Enones
2-Acetyl-3,4-dihydropyrans
7-ethynyl-6,8-dioxabicyclo[3.2.1]octanes
7-methylene-6,8-dioxabicyclo[3.2.1]octanes
Frontalin
Glyceraldehyde
(5R)-6-hydroxy-3,8-dioxabicyclo[3.2.1]octane
2,8-dioxabicyclo[3.2.1]octane
Tetrahydrofuran
Trifluoroacetic acid
Potassium hydroxide
Potassium tert-butoxide
Zinc acetate

Pyran Derivatives as Intermediates

The synthesis of the 6,8-dioxabicyclo[3.2.1]octane framework, a core structure present in numerous biologically active natural products, can be efficiently achieved using pyran derivatives as key intermediates. These methodologies often involve intramolecular cyclization reactions, leveraging the inherent reactivity of the pyran ring and its substituents to construct the characteristic bicyclic ketal system. Acid-catalyzed reactions are a common strategy, promoting the formation of the bridged structure from suitably functionalized pyran precursors.

One notable approach commences with 2-acetyl-3,4-dihydropyrans, which are readily accessible from the one-pot reaction of ketones and acetylene. These pyran derivatives can be ethynylated using various acetylenes in the presence of a strong base like potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO). The resulting acetylenic alcohols undergo a facile, acid-catalyzed cyclization to yield 7-ethynyl-6,8-dioxabicyclo[3.2.1]octanes. This ring closure can be accomplished in a short time at room temperature using trifluoroacetic acid (TFA), affording the target bicyclic compounds in high yields. researchgate.net

Another versatile method utilizes 3,4-dihydro-2H-pyran-2-carbaldehyde (the dimer of acrolein) as a starting material. Through a multi-step sequence, this pyran derivative can be converted into a functionalized bicyclic acetal, specifically 3(a),4(a)-bis(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane. This transformation sets the stage for further synthetic manipulations, such as cationic ring-opening polymerization to produce polysaccharide analogs. researchgate.net

Furthermore, functionalized 6,8-dioxabicyclo[3.2.1]octanes can be prepared in a straightforward two-step process from aldehydes and methyl vinyl ketone. rsc.org This reaction likely proceeds through an initial Michael addition to form a substituted pyran intermediate, which then undergoes an intramolecular cyclization to furnish the bicyclic ketal structure. This method provides a convergent and efficient route to these important bicyclic systems.

Domino reactions starting from pyran-like precursors also offer an elegant pathway to related bicyclic systems. For instance, the glycine-catalyzed reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in water leads to the diastereoselective formation of 6-imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles. rsc.org While the heteroatom positioning is different (2,7-dioxa vs. 6,8-dioxa), this methodology highlights the utility of in situ generated pyran intermediates in constructing complex bicyclic frameworks in an environmentally benign manner.

The following table summarizes key aspects of these synthetic methodologies.

Starting MaterialReagents and ConditionsIntermediateProductYield (%)
2-Acetyl-3,4-dihydropyrans1. Acetylenes, KOtBu, DMSO, 15 °C, 2 h; 2. TFA, rt, 5 minAcetylenic alcohol7-Ethynyl-6,8-dioxabicyclo[3.2.1]octanesUp to 92
3,4-Dihydro-2H-pyran-2-carbaldehydeMulti-step synthesis-3(a),4(a)-Bis(benzyloxy)-6,8-dioxabicyclo[3.2.1]octaneNot specified
Aldehydes and Methyl vinyl ketoneTwo-step synthesisSubstituted pyranFunctionalized 6,8-dioxabicyclo[3.2.1]octanesNot specified
4-Oxoalkane-1,1,2,2-tetracarbonitriles and AldehydesGlycine, Water, 25 °CPyran-like intermediate6-Imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrilesExcellent

Chemical Reactivity and Transformation Pathways of 6,8 Dioxabicyclo 3.2.1 Octan 4 One

Ring Expansion and Homologation Reactions

The expansion of the ring system of 6,8-Dioxabicyclo[3.2.1]octan-4-one provides a pathway to larger, functionalized bicyclic structures, enhancing its utility as a synthetic intermediate.

Lewis Acid-Promoted Reactions with Diazo Compounds

The reaction of 6,8-Dioxabicyclo[3.2.1]octan-4-one with diazo compounds, particularly ethyl diazoacetate (EDA), in the presence of a Lewis acid catalyst, is a key method for achieving ring expansion. publish.csiro.auune.edu.aupublish.csiro.au This process, a type of Büchner–Curtius–Schlotterbeck reaction, involves the insertion of a carbene, generated from the diazo compound, into a carbon-carbon bond of the ketone. publish.csiro.auresearchgate.netresearchgate.net

The Lewis acid activates the carbonyl group of the ketone, facilitating the nucleophilic attack of the diazo compound. Subsequent rearrangement leads to the insertion of the carbene fragment into one of the adjacent C-C bonds. In the case of 6,8-Dioxabicyclo[3.2.1]octan-4-one, the reaction with ethyl diazoacetate has been shown to selectively result in the insertion into the C3–C4 bond. publish.csiro.auune.edu.aupublish.csiro.au This regioselectivity is a notable feature of the reaction, leading to a specific ring-expanded product.

The initial product of this reaction is a β-ketoester, which exists as an equilibrating mixture of diastereomers. publish.csiro.auune.edu.aupublish.csiro.au This intermediate can be isolated or subjected to further transformations in a one-pot procedure.

Formation of Homocyrene and Related Bicyclic Systems

The β-ketoester formed from the Lewis acid-promoted reaction of 6,8-Dioxabicyclo[3.2.1]octan-4-one with ethyl diazoacetate can undergo a one-pot hydrolysis and decarboxylation. publish.csiro.auune.edu.aupublish.csiro.au This sequence effectively removes the ester group and results in the formation of a new, one-carbon homologated bicyclic ketone, 7,9-dioxabicyclo[4.2.1]nonan-5-one, which has been termed "homocyrene". publish.csiro.auune.edu.aupublish.csiro.au

The formation of homocyrene demonstrates a traceless methylene (B1212753) insertion, expanding the original six-membered ring of the bicyclic system to a seven-membered ring. publish.csiro.au This transformation is significant as it provides access to a new class of chiral C7 synthons from a readily available biomass-derived starting material. publish.csiro.auune.edu.aupublish.csiro.au The reactivity of homocyrene itself has been explored, including its use in Baeyer–Villiger oxidations to produce S-6-(hydroxymethyl)pyran-2-one, a precursor for jasmine lactone. publish.csiro.auune.edu.aupublish.csiro.au Further one-carbon ring expansion of homocyrene has also been demonstrated, leading to the formation of 8,10-dioxabicyclo[5.2.1]decan-6-one. publish.csiro.au

Starting MaterialReagentsProductYieldReference
6,8-Dioxabicyclo[3.2.1]octan-4-one (Cyrene)1. Ethyl diazoacetate, Lewis Acid 2. Hydrolysis, Decarboxylation7,9-Dioxabicyclo[4.2.1]nonan-5-one (Homocyrene)Not specified publish.csiro.auune.edu.aupublish.csiro.au
7,9-Dioxabicyclo[4.2.1]nonan-5-one (Homocyrene)Ring expansion reagents8,10-Dioxabicyclo[5.2.1]decan-6-oneLow publish.csiro.au

Carbene Insertion Reactions

Carbene insertion reactions are fundamental to the ring expansion of 6,8-Dioxabicyclo[3.2.1]octan-4-one. The carbene, typically generated from a diazo compound, can insert into various bonds. While insertion into the C3-C4 bond is favored in the Lewis acid-promoted reaction with ethyl diazoacetate, other reaction conditions can lead to different outcomes. publish.csiro.au

For instance, the reaction of 6,8-Dioxabicyclo[3.2.1]octan-4-one with trimethylsilyldiazomethane (B103560) has been reported to favor epoxidation, with only a low yield of the C4-C5 insertion product. publish.csiro.au This highlights the influence of the specific diazo reagent and reaction conditions on the regioselectivity of the carbene insertion. The development of methods to control the site of carbene insertion is crucial for accessing a wider range of functionalized bicyclic systems from this versatile starting material.

Skeletal Rearrangements and Bond Cleavage Reactions

The rigid bicyclic framework of 6,8-Dioxabicyclo[3.2.1]octan-4-one and its derivatives is susceptible to skeletal rearrangements and bond cleavage reactions, particularly when functionalized at the C4 position. nih.govbeilstein-journals.org These transformations can lead to novel ring systems with altered connectivity.

Oxygen Migration Phenomena (C5 to C4)

A notable skeletal rearrangement observed in derivatives of 6,8-Dioxabicyclo[3.2.1]octan-4-one involves the migration of an oxygen atom from the C5 position to the C4 position. nih.govbeilstein-journals.org This phenomenon has been reported for a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols, which are obtained by the reduction of the corresponding ketones. beilstein-journals.org The stereochemistry at the C4 position plays a crucial role in determining the course of the rearrangement. nih.gov

When the C4 hydroxyl group is in the equatorial position, the anti-periplanar alignment of the O8 atom with the C4-C5 bond facilitates its migration. beilstein-journals.org This rearrangement is believed to proceed through a concerted bond migration, influenced by the rigid conformation of the bicyclic system. beilstein-journals.org The involvement of the ring oxygen in nucleophilic displacement reactions has also been observed in related 1,6-anhydroglucose derivatives. beilstein-journals.org

Promotion by Thionyl Chloride and Appel Conditions

The oxygen migration from C5 to C4 in 6,8-dioxabicyclo[3.2.1]octan-4-ols can be promoted by specific reagents, including thionyl chloride (SOCl₂) in the presence of pyridine (B92270) and under Appel conditions (triphenylphosphine and a tetrahalomethane). nih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org

Treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride and pyridine leads to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. nih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org The reaction is proposed to proceed via a chlorosulfite intermediate. nih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org Subsequent heating promotes the extrusion of sulfur dioxide and a concerted migration of the O8 oxygen atom to the C4 position, leading to an oxocarbenium ion intermediate that is then trapped by a chloride ion. beilstein-archives.org

Similarly, Appel conditions also facilitate this skeletal rearrangement, proceeding through an alkoxytriphenylphosphonium intermediate. nih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org The reaction yields analogous rearranged products. nih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org It is noteworthy that analogous allylic alcohols with endocyclic and exocyclic unsaturations undergo chlorination without rearrangement, due to the formation of stable allylic cations. nih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org

SubstrateReagentProductReference
6,8-Dioxabicyclo[3.2.1]octan-4-olsSOCl₂/pyridine2-Chloro-3,8-dioxabicyclo[3.2.1]octane nih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org
6,8-Dioxabicyclo[3.2.1]octan-4-olsAppel conditions (e.g., CCl₄, PPh₃)2-Chloro-3,8-dioxabicyclo[3.2.1]octane nih.govbeilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org

Intermediate Formation and Pathways (e.g., Chlorosulfite, Alkoxytriphenylphosphonium Ions)

The transformation of 6,8-dioxabicyclo[3.2.1]octan-4-ol derivatives can proceed through distinct reactive intermediates, leading to skeletal rearrangements. beilstein-journals.orgbeilstein-archives.org The specific intermediate formed is contingent on the reagents employed.

When 6,8-dioxabicyclo[3.2.1]octan-4-ols are treated with thionyl chloride (SOCl₂) in the presence of pyridine, a chlorosulfite intermediate (25) is formed. beilstein-archives.orgresearchgate.net This intermediate is key to a subsequent rearrangement. The reaction involves the extrusion of sulfur dioxide (SO₂) and a concerted migration of the neighboring oxygen atom (O8), which is positioned anti-periplanar to the developing leaving group. beilstein-archives.org This migration leads to the formation of an oxocarbenium ion (27), which is then trapped by a chloride ion to yield a rearranged product, a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgbeilstein-archives.orgresearchgate.net The stereospecificity of this reaction, yielding a single diastereomer, supports a concerted bond migration mechanism and rules out the formation of a simple secondary carbocation at the C4 position. beilstein-archives.org

Alternatively, under Appel conditions (triphenylphosphine and tetrachloromethane), an alkoxytriphenylphosphonium ion intermediate (26) is generated. beilstein-archives.orgresearchgate.net This intermediate also facilitates a similar skeletal rearrangement. The reaction proceeds through the elimination of triphenylphosphine (B44618) oxide. beilstein-archives.org The formation of the alkoxytriphenylphosphonium chloride has been observed to be rapid, with the subsequent rearrangement occurring more slowly upon heating. beilstein-archives.org This pathway also results in the formation of the rearranged 2-chloro-3,8-dioxabicyclo[3.2.1]octane product, demonstrating that different reactive intermediates can converge to a similar structural outcome. beilstein-journals.orgbeilstein-archives.orgune.edu.au

The formation of these intermediates is a critical step, enabling the transformation of the original 6,8-dioxabicyclo[3.2.1]octane skeleton into a new bicyclic system. beilstein-archives.org

Oxidation and Reduction Pathways

Baeyer–Villiger Oxidation

The Baeyer-Villiger oxidation is a significant transformation for 6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives, providing access to valuable chiral lactones. d-nb.infopublish.csiro.aupublish.csiro.au This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the expansion of the ring system. publish.csiro.au

For the parent compound, Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one), Baeyer-Villiger oxidation yields S-6-(hydroxymethyl)pyran-2-one, a precursor used in the synthesis of compounds like jasmine lactone. publish.csiro.aupublish.csiro.au The oxidation of levoglucosenone (B1675106), an unsaturated analogue, produces (S)-γ-hydroxymethyl-α,β-butenolide. d-nb.info This reaction has been utilized in the synthesis of various natural products and biologically active molecules. d-nb.info

Various reagents and conditions have been employed for this oxidation. Traditional methods often use peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). d-nb.info More recently, methods utilizing hydrogen peroxide as the oxidant in the presence of a catalyst, such as the acidic resin Amberlyst 15, have been developed. d-nb.info These newer methods can offer advantages such as faster reaction times, often facilitated by microwave assistance, and high yields without the need for extensive chromatographic purification. d-nb.info

The Baeyer-Villiger oxidation has also been successfully applied to a range of substituted 6,8-dioxabicyclo[3.2.1]octan-4-one derivatives, demonstrating the versatility of this transformation for creating diverse chiral γ-butyrolactones. d-nb.infoarkat-usa.org

Selective Reduction of Carbonyl Moieties

The carbonyl group at the C4 position of 6,8-dioxabicyclo[3.2.1]octan-4-one can be selectively reduced to the corresponding alcohol. This reduction is a key step in the synthesis of various derivatives and is often highly diastereoselective due to the rigid, sterically hindered nature of the bicyclic system. beilstein-archives.org

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this reduction. beilstein-archives.org For example, various 3,3-disubstituted derivatives of 6,8-dioxabicyclo[3.2.1]octan-4-one have been reduced with NaBH₄ to yield the corresponding C4-alcohols with high selectivity. beilstein-archives.org The steric hindrance on the endo face of the molecule, caused by the 1,6-anhydro bridge, directs the hydride attack from the less hindered exo face, leading to the formation of a single predominant stereoisomer of the alcohol. d-nb.infobeilstein-archives.org The high selectivity of this reduction has been confirmed by X-ray crystallography for several derivatives. beilstein-archives.org

The resulting 6,8-dioxabicyclo[3.2.1]octan-4-ols are important intermediates for further transformations, including the skeletal rearrangements discussed previously. beilstein-archives.orgresearchgate.net

Nucleophilic and Electrophilic Transformations

Nucleophilic Addition at Carbonyl Center

The carbonyl carbon of 6,8-dioxabicyclo[3.2.1]octan-4-one is an electrophilic center that undergoes nucleophilic addition reactions. masterorganicchemistry.com This fundamental reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and breaking the carbon-oxygen π-bond. masterorganicchemistry.com The geometry at the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³). masterorganicchemistry.com

In the context of 6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives, nucleophilic additions are influenced by the steric environment of the bicyclic ring. The endo face is significantly hindered, meaning that nucleophilic attack generally occurs from the more accessible exo face. d-nb.infoarkat-usa.org

An example of this reactivity is the Michael addition of alcohols or water to levoglucosenone ((1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one), an α,β-unsaturated ketone derivative. arkat-usa.org These additions, which can be catalyzed by either acid or base, occur on the less hindered exo-face of the molecule to yield substituted (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one products. arkat-usa.org

The following table summarizes the outcomes of various nucleophilic additions to levoglucosenone:

Nucleophile/ReagentCatalyst/ConditionsProductYield
Water10% Formic Acid, 45 °C(1R,2S,5R)-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one94%
Methanol (B129727)Triethylamine (NEt₃)(1R,2S,5R)-2-methoxy-6,8-dioxabicyclo[3.2.1]octan-4-oneQuantitative
Benzyl (B1604629) alcoholTriethylamine (NEt₃)(1R,2S,5R)-2-(benzyloxy)-6,8-dioxabicyclo[3.2.1]octan-4-one-
Allyl alcoholTriethylamine (NEt₃)(1R,2S,5R)-2-(allyloxy)-6,8-dioxabicyclo[3.2.1]octan-4-one33%
Data sourced from a study on the synthesis of 3-O functionalized 2-deoxyribonolactones. arkat-usa.org

These addition products can then be subjected to further reactions, such as Baeyer-Villiger oxidation, to create a diverse range of chiral molecules. arkat-usa.org

Alpha-Substitution Reactions

The carbon atom adjacent to the carbonyl group (α-carbon) in 6,8-dioxabicyclo[3.2.1]octan-4-one is a key site for functionalization. Reactions at this C3 position can serve as a gateway to a variety of useful molecules. publish.csiro.au For instance, the α-position can be halogenated. Substitution of the resulting 3-bromo derivative with thiol nucleophiles has been shown to proceed with retention of configuration. thieme-connect.de This stereochemical outcome suggests the involvement of an intermediate oxirane, a hypothesis supported by the isolation of an alkoxyoxirane when methoxide (B1231860) is used as the nucleophile instead of a thiolate. thieme-connect.de

Aldol (B89426) condensation reactions with various aryl aldehydes can also occur at the alpha-position in the presence of a strong base, leading to the formation of new carbon-carbon bonds. hud.ac.uk These reactions, however, have been reported to produce yields ranging from very poor to moderate. hud.ac.uk

Electrophilic Aromatic Substitution Reactions of Derivatives

While 6,8-dioxabicyclo[3.2.1]octan-4-one itself does not undergo electrophilic aromatic substitution, its derivatives can be designed to participate in such reactions. For example, secondary amines are often used as electrophilic derivatizing agents to create stable and quantifiable urea (B33335) derivatives. unicam.it The derivatization can improve solubility in high-performance liquid chromatography (HPLC) mobile phases and enhance chromatographic efficiency. unicam.it

Alkylation Reactions

Alkylation at the carbon atom alpha to the carbonyl group provides another avenue for modifying the structure of 6,8-dioxabicyclo[3.2.1]octan-4-one. The alkylation of the ketone with benzyl bromide, for instance, has been successfully demonstrated. publish.csiro.aupublish.csiro.au In one study, using three equivalents of benzyl bromide resulted in the formation of a dibenzylated ketone. publish.csiro.au The structure and conformation of this product were confirmed by X-ray crystallography, which verified that the stereochemistry of the parent structure was retained. publish.csiro.au

Alkylation reactions have also been explored using different solvent systems. For example, the alkylation of phthalimide (B116566) derivatives has been studied using 2-MeTHF as a solvent. hud.ac.uk

Intramolecular Cyclization and Cleavage Reactions

The unique bicyclic acetal (B89532) structure of 6,8-dioxabicyclo[3.2.1]octan-4-one makes it susceptible to various intramolecular cyclization and cleavage reactions, often leading to interesting and synthetically useful products.

Intramolecular Acetalization

The formation of 6,8-dioxabicyclo[3.2.1]octan-4-one itself involves an intramolecular acetalization process. This compound is derived from levoglucosenone, which is produced from the acid-catalyzed pyrolysis of cellulose (B213188). publish.csiro.au The rigid bicyclic structure is a result of this internal acetal linkage.

Stereoselective Cleavage to Cyclic Ethers

The 6,8-dioxabicyclo[3.2.1]octane ring system is known to undergo a number of bond cleavage reactions, particularly when modified at the 4-position. researchgate.net For example, an acid-catalyzed redox isomerization of substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols has been developed using hydrogen bromide, which leads to the formation of (S)-6-hydroxymethyl-dihydro-2H-pyran-3(4H)-ones. researchgate.net This reaction involves a skeletal rearrangement and provides a pathway to chiral dihydropyranones. Higher yields were observed when the ring system was 3,3-disubstituted. researchgate.net

Furthermore, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride in the presence of pyridine can induce a skeletal rearrangement involving an oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. researchgate.net A similar rearrangement occurs under Appel conditions. researchgate.net

Ring-Opening Polymerization of Bicyclic Acetals

While specific studies on the ring-opening polymerization of 6,8-dioxabicyclo[3.2.1]octan-4-one were not found in the provided search results, the reactivity of the bicyclic acetal structure suggests its potential as a monomer. Ring-opening polymerization is a common reaction for cyclic ethers and acetals. Given the interest in bio-based polymers, the possibility of using this cellulose-derived molecule as a building block for new polymeric materials is an area for potential future research.

Advanced Spectroscopic and Structural Characterization of 6,8 Dioxabicyclo 3.2.1 Octan 4 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR spectroscopy of 6,8-dioxabicyclo[3.2.1]octan-4-one systems reveals characteristic chemical shifts and coupling patterns that are instrumental in defining the proton framework. For the parent compound, (1S)-6,8-dioxabicyclo[3.2.1]octan-4-one, the proton signals are well-resolved, allowing for unambiguous assignment. rsc.org In derivatives, such as those with substituents at the C4 position, significant shifts in the proton resonances are observed. For instance, in 6,8-dioxabicyclo[3.2.1]octan-4-ols, the methine proton at C4 is shifted downfield to approximately δ 3.60 ppm. beilstein-journals.org Further derivatization, such as chlorination, causes an additional downfield shift of this methine proton to around δ 3.90 ppm. beilstein-journals.org The oxymethylene bridge protons also exhibit characteristic changes; in some derivatives, a large difference in the chemical shifts for these geminal protons is observed, indicating a significant change in their magnetic environments. beilstein-journals.org

Table 1: ¹H NMR Data for selected 6,8-Dioxabicyclo[3.2.1]octan-4-one derivatives

CompoundH-1 (ppm)H-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-7 (ppm)
(1S,2R,3R,4R,5S)-2,3-bis(benzyloxy)-1-((benzyloxy)methyl)-6,8-dioxabicyclo[3.2.1]octan-4-amine5.35 (s, 1H)3.63-3.71 (m, 1H)3.54-3.62 (m, 1H)4.09 (br. s., 1H)4.47 (d, J=7.0 Hz, 1H)3.93 (d, J=9.0 Hz, 1H), 3.38-3.48 (m, 2H)
N-((1S,2R,3R,4R,5S)-2,3-bis(benzyloxy)-1-(benzyloxy)methyl)-6,8-dioxabicyclo[3.2.1]octan-4-yl)propionamide------
(1S,3R,5R)-3-Benzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol4.48 (ddd, J=7.0, 4.7, 2.2 Hz, 1H)1.99 (ddd J=14.2, 6.9 Hz, 1H), 1.35 (ddd, J=14.2, 7.0, 2.1 Hz, 1H)2.19 (ddddd, J=9.8, 7.0, 6.9, 6.6, 6.6 Hz, 1H)3.85 (ddd, J=9.5, 6.6, 4.1 Hz, 1H)5.46 (d, J=4.1 Hz, 1H)3.81 (d, J=7.0 Hz, 1H), 3.72 (ddd, J=7.0, 4.7, 1.0 Hz, 1H)

Note: Data extracted from patent literature and may represent specific derivatives. The numbering scheme may vary based on the specific derivative. google.comgoogle.com

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The ¹³C NMR spectrum of (1S)-6,8-dioxabicyclo[3.2.1]octan-4-one has been reported, showing distinct resonances for each carbon atom. rsc.org In substituted analogs, the chemical shifts of the carbon atoms are highly sensitive to the nature of the substituent. For example, in a series of 2-chloro-3,8-dioxabicyclo[3.2.1]octane derivatives formed from the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, the chloroacetal carbon (originally C5 in the starting material) experiences an upfield shift of approximately 10 ppm to around δ 92 ppm. beilstein-journals.org Conversely, the carbon bearing a newly introduced chloride in a non-rearranged product shows a resonance at δ 55.1 ppm. beilstein-journals.org

Table 2: ¹³C NMR Data for selected 6,8-Dioxabicyclo[3.2.1]octan-4-one derivatives

CompoundC1C2C3C4C5C6C7C8C9
(1S,3R,5R)-3-Benzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol71.830.235.270.5100.5-69.5-35.4
tert-butyl {(1S,2R,3R,4R,5S)-2,3-bis(benzyloxy)-1-[(benzyloxy)methyl]-6,8-dioxabicyclo[3.2.1]oct-4-yl}carbamate82.872.073.454.6102.2-69.4--

Note: Data extracted from patent literature and may represent specific derivatives. The numbering and atom labels may vary based on the specific derivative. google.comgoogle.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

Heteronuclear Single Quantum Coherence (HSQC) spectra are used to correlate directly bonded proton and carbon atoms. This technique was crucial in confirming the attachment of a chloride to a methine group in a chlorinated derivative, where a proton resonance at δ 3.90 ppm showed a correlation to a carbon resonance at δ 55.1 ppm. beilstein-journals.org HSQC is also routinely used to assign the carbon resonances for the core bicyclic structure. rsc.orgresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure. HMBC data can establish the connectivity across the bicyclic system and confirm the positions of substituents. rsc.orgresearchgate.net

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the through-space proximity of protons. This is particularly useful for determining the relative stereochemistry of the molecule. Diagnostic NOE interactions are employed to establish the relative configurations of the cyclic ether moieties within complex natural products containing the 6,8-dioxabicyclo[3.2.1]octane motif. rsc.org

The rigid bicyclic framework of 6,8-dioxabicyclo[3.2.1]octan-4-one allows for detailed stereochemical analysis using NMR. J-based configurational analysis (JBCA) and NOE interactions are powerful tools for this purpose. rsc.org For example, the relative configurations of flexible segments and cyclic ether moieties in complex natural products containing this bicyclic system have been successfully assigned using these techniques. rsc.org The stereoselectivity of reactions involving this scaffold, such as reductions, can also be confirmed by NMR analysis of the products. beilstein-archives.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as fragmentation patterns that can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of 6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives. This technique provides highly accurate mass measurements, which allows for the calculation of the molecular formula. For instance, in the study of rearrangement reactions, ESI-HRMS was used to identify key intermediates, such as an alkoxytriphenylphosphonium chloride intermediate which showed a single ion in the ESI mass spectrum at m/z 571.1. beilstein-journals.orgbeilstein-archives.org HRMS data is also routinely reported for newly synthesized compounds containing the 6,8-dioxabicyclo[3.2.1]octane framework to confirm their identity. beilstein-journals.orgresearchgate.net

Molecular Ion Detection

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of 6,8-dioxabicyclo[3.2.1]octan-4-one derivatives and confirming their elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a commonly employed soft ionization technique that typically yields protonated molecules or adducts, allowing for clear molecular ion detection.

The parent compound, 6,8-dioxabicyclo[3.2.1]octan-4-one (also known as Cyrene or dihydrolevoglucosenone), has a molecular weight of 128.13 g/mol . nih.govchemspider.compharmaffiliates.com In mass spectrometric analysis, it can be observed as the molecular ion (M+•) at m/z 128. whiterose.ac.uk

For substituted derivatives, the molecular ion peak is observed at a mass corresponding to the parent structure plus the mass of the substituent. Common adducts observed in ESI-MS include the protonated molecule [M+H]⁺ (or [M+1]⁺), the ammonium (B1175870) adduct [M+NH₄]⁺ (or [M+18]⁺), and the sodium adduct [M+Na]⁺ (or [M+23]⁺). Dimeric species complexed with sodium, such as [2M+Na]⁺, have also been reported. arkat-usa.org

Detailed research findings on various derivatives illustrate the utility of this technique. For example, ESI-MS analysis of several 2-substituted derivatives showed the following characteristic ions arkat-usa.org:

(1R,2S,5R)-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one: [M+H]⁺ at m/z 133, [M+NH₄]⁺ at m/z 150, and [M+Na]⁺ at m/z 155.

(1R,2S,5R)-2-methoxy-6,8-dioxabicyclo[3.2.1]octan-4-one: [M+H]⁺ at m/z 147.

(1R,2S,5R)-2-(allyloxy)-6,8-dioxabicyclo[3.2.1]octan-4-one: [M+H]⁺ at m/z 173 and [M+NH₄]⁺ at m/z 190.

(1R,2S,5R)-2-(benzyloxy)-6,8-dioxabicyclo[3.2.1]octan-4-one: [M+H]⁺ at m/z 223.

In studies involving more complex transformations, such as reactions with triphenylphosphine (B44618) (PPh₃) under Appel conditions, intermediates can be detected, as exemplified by the observation of an [M + PPh₃ − H]⁺ ion. beilstein-journals.org

CompoundMolecular FormulaIonization MethodObserved Ions (m/z)Reference
(1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-oneC6H8O3EI128 (M+•) whiterose.ac.uk
(1R,2S,5R)-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-4-oneC6H8O4ESI133 [M+H]⁺, 150 [M+NH₄]⁺, 155 [M+Na]⁺ arkat-usa.org
(1R,2S,5R)-2-methoxy-6,8-dioxabicyclo[3.2.1]octan-4-oneC7H10O4ESI147 [M+H]⁺, 164 [M+NH₄]⁺, 169 [M+Na]⁺ arkat-usa.org
(1R,2S,5R)-2-(allyloxy)-6,8-dioxabicyclo[3.2.1]octan-4-oneC9H12O4ESI173 [M+H]⁺, 190 [M+NH₄]⁺ arkat-usa.org
(1R,2S,4R,5R)-4-(Dimethylamino)-6,8-dioxabicyclo[3.2.1]octan-2-olC8H15NO3ESI174 [M+H]⁺ whiterose.ac.uk
Table 1. Representative molecular ions detected for 6,8-Dioxabicyclo[3.2.1]octan-4-one and its derivatives using mass spectrometry.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of crystalline solids, including the absolute and relative stereochemistry of chiral molecules. For complex polycyclic systems like 6,8-dioxabicyclo[3.2.1]octane derivatives, this technique is invaluable for confirming the connectivity of atoms and the spatial orientation of substituents.

Numerous studies have employed single-crystal X-ray diffraction to unequivocally establish the structures of novel compounds derived from 6,8-dioxabicyclo[3.2.1]octan-4-one. nih.govresearchgate.net For instance, the stereochemistry of products resulting from skeletal rearrangements or stereoselective condensations has been definitively proven using this method. beilstein-journals.orgresearchgate.net

In one study, a base-catalyzed aldol (B89426) condensation of Cyrene with various aromatic aldehydes yielded a library of exo-cyclic enones. The structure and stereochemistry of a representative enone (derived from 4-chlorobenzaldehyde) and an unexpected spironolactone (B1682167) (derived from 2-pyridinecarboxaldehyde) were unequivocally confirmed by single-crystal X-ray diffraction. researchgate.net Similarly, X-ray analysis was crucial in confirming the structure of a dialkyl sulfite (B76179) intermediate formed during a skeletal rearrangement, which demonstrated a lack of symmetry in the molecule. beilstein-journals.org The technique has also been used to confirm the selectivity of reduction reactions on substituted 6,8-dioxabicyclo[3.2.1]octan-4-one systems. nih.gov

Compound TypeKey Structural Feature DeterminedSignificanceReference
Exo-cyclic enone derivativeRelative and absolute stereochemistryConfirmed high stereoselectivity of aldol condensation researchgate.net
Spironolactone derivativeUnique spirocyclic structure and stereochemistryElucidated unexpected reaction pathway researchgate.net
Dialkyl sulfite intermediateMolecular connectivity and lack of symmetryConfirmed structure of a key intermediate in a skeletal rearrangement beilstein-journals.org
6,8-dioxabicyclo[3.2.1]octan-4-ol derivativeStereochemistry at C4Confirmed stereoselectivity of a NaBH₄ reduction nih.govresearchgate.net
6-Imino-2,7-dioxabicyclo[3.2.1]octane derivativeMolecular structure and packingConfirmed the bicyclo[3.2.1]octane framework in a novel derivative researchgate.net
Table 2. Examples of stereochemical and structural determination of 6,8-Dioxabicyclo[3.2.1]octane systems using X-ray crystallography.

Other Structural Elucidation Methods (e.g., FTIR, UV-Vis)

Alongside NMR and mass spectrometry, other spectroscopic methods such as Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in 6,8-dioxabicyclo[3.2.1]octan-4-one systems.

FTIR Spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) stretching vibration of the ketone group in the bicyclic system. This typically appears as a strong absorption band in the region of 1730-1765 cm⁻¹. The exact frequency can be influenced by ring strain and the presence of adjacent substituents. For hydroxylated derivatives, a broad O-H stretching band is observed around 3400 cm⁻¹. Other characteristic peaks correspond to C-O (ether) and C-H bond vibrations. whiterose.ac.ukarkat-usa.org

UV-Vis Spectroscopy is used to study compounds containing chromophores, which absorb light in the ultraviolet or visible range. The isolated ketone in the saturated 6,8-dioxabicyclo[3.2.1]octan-4-one framework is a weak chromophore. However, when conjugated systems are introduced, such as in the formation of exo-cyclic enones via aldol condensation, the resulting products exhibit significant UV absorption. While detailed spectra are not always reported, UV detectors are commonly used in HPLC analysis of these compounds, and reaction progress can be monitored by visualizing TLC plates under UV light (typically at 254 nm), indicating the presence of UV-active species. arkat-usa.org

CompoundCharacteristic FTIR Absorption Bands (cm⁻¹)Reference
(1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one (iso-Cyrene)1733 (C=O) whiterose.ac.uk
(1R,2S,5R)-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one3385 (O-H), 1747 (C=O) arkat-usa.org
(1R,2S,5R)-2-(benzyloxy)-6,8-dioxabicyclo[3.2.1]octan-4-one3381 (O-H, likely trace water/alcohol), 1759 (C=O) arkat-usa.org
(1R,2S,5R)-2-(allyloxy)-6,8-dioxabicyclo[3.2.1]octan-4-one3447 (O-H, likely trace water/alcohol), 1763 (C=O) arkat-usa.org
Table 3. Key FTIR absorption bands for selected 6,8-Dioxabicyclo[3.2.1]octan-4-one derivatives.

Theoretical and Computational Investigations of 6,8 Dioxabicyclo 3.2.1 Octan 4 One

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the intricate details of reactions involving the 6,8-dioxabicyclo[3.2.1]octane framework. cdnsciencepub.comresearchgate.net These computational approaches allow for the modeling of reaction pathways and transition states that are often difficult to observe experimentally. cdnsciencepub.com

Quantum chemical studies have provided significant insights into the mechanisms of skeletal rearrangements of derivatives of 6,8-dioxabicyclo[3.2.1]octan-4-one, such as the 6,8-dioxabicyclo[3.2.1]octan-4-ols. researchgate.netnih.gov For instance, the rearrangement of these alcohols when treated with thionyl chloride (SOCl₂) in pyridine (B92270) is proposed to proceed through a chlorosulfite intermediate. beilstein-journals.orgnih.gov Similarly, under Appel conditions, the rearrangement is thought to occur via an alkoxytriphenylphosphonium intermediate. beilstein-journals.orgnih.gov

A key mechanistic feature that has been investigated is the migration of an oxygen atom. In certain rearrangements, an oxygen migration from C5 to C4 has been observed, leading to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgnih.gov These reactions are believed to proceed through the formation of an intermediate with oxocarbenium ion character. nih.gov The stereochemistry of the starting material, specifically the configuration of the hydroxyl group at the C4 position, has been shown to be a critical factor in determining the reaction pathway. beilstein-journals.orgnih.gov When the C4-hydroxyl group is in an equatorial position, the migration of the O8 oxygen is favored. nih.gov Conversely, an axial hydroxyl group can lead to the migration of the O6 oxygen. nih.gov

In the context of base-promoted assembly of furans or 6,8-dioxabicyclo[3.2.1]octanes, quantum-chemical calculations have been used to evaluate the electronic characteristics of substrates and reagents, as well as the thermodynamics of the formation of final products. researchgate.net

Table 1: Computational Methods Used in Mechanistic Investigations

Computational Method Application Reference
Density Functional Theory (DFT) Modeling of transition states for skeletal rearrangements. cdnsciencepub.com
B2PLYP/6-311+G**//B3LYP/6-31+G* Evaluation of electronic characteristics of substrates and reagents, and thermodynamics of product formation. researchgate.net
B3LYP/6-311++G**//B3LYP/6-31+G* Evaluation of electronic characteristics of substrates and reagents, and thermodynamics of product formation. researchgate.net

Computational studies have been employed to understand the energetic favorability of different reaction pathways. For example, in the competitive formation of furans, cyclopentenols, and 6,8-dioxabicyclo[3.2.1]octanes, it has been shown that the formation of cyclopentenols and furans is generally more thermodynamically favorable. researchgate.net The presence of bulky substituents can increase the energy of formation for the 6,8-dioxabicyclo[3.2.1]octane system, which can explain its absence in the products under certain conditions. researchgate.net

In a study on the acid-catalyzed rearrangement of a 6,8-dioxabicyclo[3.2.1]octane derivative to a 2,8-dioxabicyclo[3.2.1]octane skeleton, DFT calculations correctly indicated that the energy difference between the two isomers is small. nih.govrsc.org However, it was also noted that these calculations did not always correctly predict the major product at equilibrium, and force field calculations gave misleading results. nih.govrsc.org This highlights the sensitivity of the outcomes to the computational method employed.

The analysis of transition states is a key component of quantum chemical studies, providing information about the energy barriers of reactions. DFT calculations are a common tool for modeling the geometry and energy of these transient structures. For rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ol derivatives, it has been proposed that if the halogen atom were involved in the transition state via the σ* orbital, it would lead to the opposite configuration at the C2 position of the product. nih.gov The formation of single diastereomers in these reactions is attributed to steric differences on the faces of the intermediate oxocarbenium ion, which are influenced by the substitution pattern on the bicyclic ring. nih.gov

Conformational Analysis and Molecular Modeling

The rigid bicyclic framework of 6,8-dioxabicyclo[3.2.1]octan-4-one is a defining structural feature that dictates its chemical behavior. Molecular modeling techniques have been employed to understand the conformational preferences and stability of this class of compounds.

Ab initio calculations have been used to determine the geometry of the related 8-oxabicyclo[3.2.1]octane, revealing a high barrier to inversion and confirming the rigidity of the bicyclic system. cdnsciencepub.com The inherent rigidity of the 6,8-dioxabicyclo[3.2.1]octane skeleton is a recurring theme in computational studies. This rigidity results in significant steric hindrance, which can prevent access of external nucleophiles to certain orbitals, such as the σ* orbital. beilstein-journals.orgnih.gov

Conformational analysis of derivatives has been performed using a variety of theoretical methods. For instance, in a study of substituted 8-oxabicyclo[3.2.1]octan-3-ol derivatives, NMR data combined with AM1, HF/6-31G, and DFT/B3LYP/6-31G calculations indicated that the pyran ring adopts a chair conformation in most cases. rsc.org

Table 2: Theoretical Methods for Conformational Analysis

Computational Method Application Reference
Ab initio (STO-3G, 3-21G) Geometry calculation of the bicyclic system. cdnsciencepub.com
AM1, HF/6-31G, DFT/B3LYP/6-31G Conformational analysis of related bicyclic systems. rsc.org
DFT, MP2, SCF (3-21G, 6-31G*) Calculation of harmonic force fields for vibrational spectra analysis. acs.org

The stereochemical outcome of reactions involving the 6,8-dioxabicyclo[3.2.1]octane core is heavily influenced by its rigid conformation. Molecular modeling can help predict this stereoselectivity. For example, in the reduction of the ketone at C4, both steric effects and Cieplak effects have been invoked to explain the preferential approach of the reducing agent from the exo face, leading to a high diastereoselectivity. researchgate.net

In the context of a Staudinger reaction on a related bicyclic system, the observed diastereoselectivity was explained by a mechanism involving the nucleophilic attack of an imine on a ketene (B1206846) to form a zwitterionic intermediate. researchgate.net This intermediate is proposed to undergo a preferential outward conrotatory ring closure due to stabilizing stereoelectronic effects. researchgate.net

Computational methods have also been used to predict optical rotation, which is directly related to the stereochemistry of the molecule. researchgate.net DFT calculations of specific rotations for a series of 6,8-dioxabicyclo[3.2.1]octanes have been shown to correctly predict the sign of the rotation, with improved accuracy when solvent effects are included using a polarized continuum model (PCM). researchgate.net

Electronic Structure Analysis

The electronic structure of 6,8-Dioxabicyclo[3.2.1]octan-4-one, also known as Cyrene, provides fundamental insights into its chemical behavior, polarity, and reactivity. Computational chemistry methods are pivotal in elucidating these characteristics at a molecular level.

Dipole Moment Calculations and Polarity Characteristics

6,8-Dioxabicyclo[3.2.1]octan-4-one is classified as a dipolar aprotic molecule. acs.org Its polarity is a key factor in its efficacy as a solvent, influencing intermolecular interactions such as van der Waals forces and electrostatic interactions. acs.org The dipole moment (μ) is a critical parameter in computational models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), which is used to predict the thermodynamic properties of substances. chemrxiv.org

Theoretical calculations using density functional theory have been employed to quantify the dipole moment of Cyrene and its isomers. whiterose.ac.uk For instance, Cyrene® ((1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one) is reported to have a significantly higher calculated dipole moment than its isomer iso-Cyrene ((1R,5R)-6,8-Dioxabicyclo[3.2.1]octan-2-one). whiterose.ac.uk

Different molecular models and force fields yield varying calculated dipole moments for Cyrene, which can differ from the experimentally determined value of 3.4 D. acs.org These variations highlight the sensitivity of computational models to their underlying parameterization. For example, four different molecular models produced calculated dipole moments ranging from 1.35 D to 5.77 D. acs.org The dipole moment of a molecular model is a crucial property that affects the prediction of physical characteristics like viscosity and diffusion coefficients in simulations. acs.org A higher dipole moment generally signifies stronger intermolecular attractions. acs.org

Source/ModelDipole Moment (Debye)
Experimental3.4
GROMOS Model5.2
Acetal-like Model4.24
Ether Model5.77
Acetal (B89532) Model1.35

This table presents the experimental dipole moment of Cyrene alongside values calculated using different molecular models, as reported in scientific literature. acs.org

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the chemical reactivity and kinetic stability of a molecule. polimi.itresearchgate.net

In the context of 6,8-Dioxabicyclo[3.2.1]octan-4-one, Density Functional Theory (DFT) has been used to study its frontier orbitals, particularly when interacting with other materials. researchgate.net One such study investigated the interaction between Cyrene and single-walled carbon nanotubes (SWCNTs) in a nanofluid system. researchgate.net The research found that when Cyrene approaches the surface of an SWCNT, the HOMO-LUMO energy gap of the combined Cyrene/SWCNT system is reduced. researchgate.net This reduction in the energy gap suggests an increase in the reactivity of the system and contributes to the stability of the resulting nanofluid. researchgate.net The primary driving forces for this interaction were identified as weak van der Waals forces. researchgate.net Similar phenomena, where the HOMO-LUMO gap of a molecule is reduced upon adsorption onto a surface, have been observed in other systems, such as ionic liquids on graphene oxide. researchgate.net

SystemHOMO-LUMO Gap ObservationImplication
Cyrene/SWCNTReduced compared to isolated componentsIncreased system stability and reactivity

This table summarizes the findings from Frontier Molecular Orbital analysis on the Cyrene/SWCNT system. researchgate.net

In Silico Approaches to Chemical Design

In silico methods, which involve computer-based simulations, have become indispensable for chemical design and for predicting the properties of molecules like 6,8-Dioxabicyclo[3.2.1]octan-4-one. These computational approaches allow for the efficient screening and analysis of chemical systems, guiding experimental work.

Molecular dynamics and Monte Carlo simulations are powerful in silico tools used to predict the vapor-liquid equilibria and transport properties of Cyrene. acs.org By developing various molecular models, researchers can calculate fundamental properties and assess which models most accurately reflect experimental data. acs.org For example, different models for Cyrene were created to calculate properties like the dipole moment, density, and viscosity, demonstrating the utility of these simulations in understanding its behavior as a solvent. acs.org

Density Functional Theory (DFT) is another key in silico method applied to Cyrene. researchgate.net It has been used to probe the microstructure and intermolecular interactions between Cyrene and other materials at the quantum level. A notable application is the study of nanofluids where Cyrene acts as a base fluid. researchgate.net DFT calculations elucidated the nature of the interaction between Cyrene and single-walled carbon nanotubes (SWCNTs), analyzing orbital energies, interaction energies, and non-covalent interactions. researchgate.net This analysis revealed that weak van der Waals forces govern the system's stability. researchgate.net Such detailed computational investigations are crucial for the rational design of new materials, for instance, in developing novel bio-based nanofluids for thermal energy storage. researchgate.net

Furthermore, computational studies support the derivatization of Cyrene by exploring potential reactions, such as ring-expansion and homologation, to create new chemical entities with potentially unique properties. researchgate.netresearchgate.net These in silico approaches provide a foundational understanding that accelerates the development and application of Cyrene and its derivatives in areas like green chemistry. researchgate.net

Applications of 6,8 Dioxabicyclo 3.2.1 Octan 4 One As a Chiral Synthon and Building Block

Synthesis of Chiral Molecules for Pharmaceutical and Biological Research

The unique three-dimensional structure of the 6,8-dioxabicyclo[3.2.1]octane system provides a robust scaffold for the synthesis of a diverse array of chiral molecules with significant potential in pharmaceutical and biological research. Its derivatives serve as key intermediates in the preparation of biologically active compounds, the construction of peptidomimetics, and the development of conformationally restricted analogues of known drugs.

Precursors to Biologically Active Compounds

The 6,8-dioxabicyclo[3.2.1]octane skeleton is a recurring motif in a wide range of bioactive natural products. beilstein-journals.org Consequently, 6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives have been extensively utilized as chiral starting materials for the synthesis of these and other biologically important molecules. The inherent chirality of this bicyclic ketone, derived from cellulose (B213188), allows for the enantioselective synthesis of complex targets. beilstein-journals.org

Research has demonstrated that derivatives of 6,8-dioxabicyclo[3.2.1]octan-4-one can be transformed into a variety of functionalized and optically active pyrans. These pyran derivatives are crucial intermediates in the synthesis of numerous biologically significant natural products. Furthermore, the core structure has been identified as a promising platform for the development of novel therapeutic agents. For instance, substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diol compounds are being investigated as targeting agents for the asialoglycoprotein receptor (ASGPR), highlighting the potential of this scaffold in targeted drug delivery.

A notable application is in the synthesis of CNS-active compounds. By leveraging the rigid bicyclic framework, researchers have prepared analogues of phencyclidine that exhibit activity at the NMDA receptor complex. This underscores the utility of the 6,8-dioxabicyclo[3.2.1]octane system as a bioisostere for other cyclic structures in drug design.

The versatility of this building block is further demonstrated through various chemical transformations. Skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, derived from the parent ketone, can lead to the formation of unique bicyclic systems, expanding the range of accessible chiral molecules for synthetic endeavors. nih.govbeilstein-archives.org

Table 1: Examples of Biologically Active Compounds and Precursors Derived from 6,8-Dioxabicyclo[3.2.1]octane Scaffolds

Precursor/DerivativeTarget Compound Class/ApplicationResearch Finding
6,8-Dioxabicyclo[3.2.1]octan-4-oneFunctionalized pyransServes as a starting material for optically active pyrans, which are key intermediates in the synthesis of biologically important natural products.
Substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diolsASGPR targeting agentsInvestigated for their potential in targeted drug delivery systems.
6,8-Dioxabicyclo[3.2.1]octan-4-one derivativesCNS-active compoundsUsed to create phencyclidine analogues with activity at the NMDA receptor.
6,8-Dioxabicyclo[3.2.1]octan-4-olsNovel chiral building blocksUndergo skeletal rearrangements to produce unique bicyclic structures for further synthetic applications. nih.govbeilstein-archives.org

Construction of Peptidomimetics and Protein Interaction Modulators

While direct applications of 6,8-dioxabicyclo[3.2.1]octan-4-one in peptidomimetics are still an emerging area, the closely related 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold has been extensively studied as a conformationally constrained dipeptide isostere. acs.orgnih.govmdpi.com These aza-derivatives, which can be considered mimics of dipeptide units like Gly-Asn, are valuable tools in the design of molecules that can modulate protein-protein interactions (PPIs). researchgate.netresearchgate.netajwilsonresearch.com The rigid bicyclic structure helps to pre-organize the side chains in a specific spatial orientation, which can lead to improved binding affinity and selectivity for target proteins. researchgate.net

The development of synthetic strategies to produce libraries of these bicyclic peptidomimetics has been a focus of research, with the aim of discovering new ligands for various biological targets. mdpi.comresearchgate.net These scaffolds have been incorporated into both linear and cyclic peptides to induce specific secondary structures, such as reverse turns. researchgate.net The ability to mimic peptide backbones and side-chain dispositions makes these compounds promising candidates for inhibiting enzymes like HIV protease and for targeting protein-protein interfaces that are often considered "undruggable." researchgate.netajwilsonresearch.comfrontiersin.org

The insights gained from the study of 3-aza-6,8-dioxabicyclo[3.2.1]octane-based peptidomimetics provide a strong rationale for the future exploration of 6,8-dioxabicyclo[3.2.1]octan-4-one itself as a scaffold for similar applications. The introduction of nitrogen into the bicyclic framework is a key step in creating the peptide bond mimic, and methodologies to achieve this from the parent ketone could open up new avenues in peptidomimetic design.

Development of Conformationally Restricted Analogues

The rigid bicyclic nature of 6,8-dioxabicyclo[3.2.1]octan-4-one makes it an excellent template for the development of conformationally restricted analogues of known biologically active molecules. nih.gov By incorporating this scaffold, the conformational flexibility of a molecule can be significantly reduced, which can lead to a number of benefits, including increased potency, enhanced selectivity, and improved metabolic stability.

The synthesis of such analogues often involves the modification of the 6,8-dioxabicyclo[3.2.1]octane core to introduce various functional groups and side chains. The stereochemistry of the bicyclic system provides precise control over the spatial arrangement of these substituents. A key advantage of using this scaffold is that its chirality is derived from glucose, allowing for the production of enantiomerically pure products.

Research has shown that the 6,8-dioxabicyclo[3.2.1]octane system can undergo a variety of transformations, including bond-cleavage and rearrangement reactions, particularly when modified at the 4-position. nih.gov These reactions can be used to create a diverse range of novel bicyclic building blocks with well-defined three-dimensional structures.

Role in Materials Science and Polymer Chemistry

Beyond its applications in the life sciences, 6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives are emerging as important building blocks in materials science and polymer chemistry. The renewable origin of this compound, being derived from cellulose, makes it an attractive monomer for the synthesis of sustainable polymers. rsc.org

Building Blocks for Novel Materials

The unique structure of the 6,8-dioxabicyclo[3.2.1]octane ring system imparts interesting properties to the materials derived from it. For instance, the diol derivative, (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol (HO-LGOL), obtained from the hydration-reduction of levoglucosenone (B1675106), has been used to synthesize biobased polyesters. acs.org These polyesters, created through enzymatic polymerization, exhibit properties that are comparable to those of traditional fossil-based polymers, making them promising sustainable alternatives. acs.org

The reactivity of the 6,8-dioxabicyclo[3.2.1]octane system allows for its incorporation into a variety of polymer architectures. Ring-opening polymerization of bicyclic acetals derived from this scaffold can lead to the formation of polysaccharide analogues. researchgate.net Furthermore, the parent compound has been used in the synthesis of terpolymers, demonstrating its versatility as a monomer. acs.org The development of polymers from levoglucosenone and its derivatives is an active area of research, with a focus on creating materials with tunable degradation rates and high glass transition temperatures.

Table 2: Examples of Novel Materials Derived from 6,8-Dioxabicyclo[3.2.1]octane Scaffolds

Monomer/Building BlockPolymer/Material TypeKey Features and Applications
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,4-diol (HO-LGOL)Biobased polyestersSustainable alternative to fossil-based polymers, synthesized via enzymatic polymerization. acs.org
6,8-Dioxabicyclo[3.2.1]octane (DBO)Polysaccharide analoguesProduced through ring-opening polymerization of the bicyclic acetal (B89532). researchgate.net
Levoglucosenone (LGO)Bio-based polymersUsed to create polymers with tunable degradation rates and high glass transition temperatures.

Precursors for Macrocyclic Oligoesters

A particularly interesting application of a related compound, 6,8-dioxabicyclo[3.2.1]octan-7-one, is in the selective preparation of macrocyclic oligoesters. researchgate.netresearchgate.netacs.org Through cationic oligomerization at low temperatures, this bicyclic lactone can be converted into ten-, twenty-, and thirty-membered macrocyclic oligoesters with alternating tetrahydropyran (B127337) and ester moieties. researchgate.netacs.org

The formation of these macrocycles is highly dependent on the reaction conditions, including temperature, reaction time, solvent, and initiator concentration. researchgate.netacs.org The selective synthesis of these large ring structures is a unique feature of the polymerization of this bicyclic monomer. These macrocyclic oligoesters are of interest due to their potential to act as ion carriers, similar to naturally occurring macrocyclic antibiotics. acs.org The ability to generate these complex cyclic structures from a biorenewable starting material highlights the significant potential of the 6,8-dioxabicyclo[3.2.1]octane framework in the development of advanced functional materials. google.com

Components in Synthetic Polymers

The application of 6,8-Dioxabicyclo[3.2.1]octan-4-one and its derivatives extends into the realm of polymer chemistry. Researchers have explored its use as a monomer for creating bio-based polymers. researchgate.net For instance, the polymerization of Cyrene has been investigated with the goal of producing sustainable polymers. researchgate.net Additionally, levoglucosenone-derived enynes have been successfully polymerized in a controlled manner to yield bio-based polymers with tunable degradation rates and high glass transition temperatures. beilstein-journals.org These polymers represent a significant step towards reducing reliance on petrochemical feedstocks. thieme-connect.de The use of Cyrene in the production of polymeric membranes for applications like water purification and gas separation has also been reported, showcasing its versatility in materials science. circa-group.commonash.edu

Applications in Catalysis and Auxiliary Chemistry

The unique structural features of 6,8-Dioxabicyclo[3.2.1]octan-4-one lend themselves to applications in catalysis, both as a precursor to chiral auxiliaries and ligands and in the development of novel catalyst systems.

Chiral Auxiliaries and Ligands

The chiral nature of 6,8-Dioxabicyclo[3.2.1]octan-4-one has been harnessed to develop new families of chiral auxiliaries. researchgate.net These auxiliaries are instrumental in asymmetric synthesis, transferring the chirality of the biomass-derived starting material to new chemical entities. researchgate.net For example, a chiral auxiliary derived from levoglucosenone has been successfully employed in diastereoselective Lewis acid-promoted Diels-Alder reactions. researchgate.netbohrium.com The development of such auxiliaries from a renewable resource like cellulose offers a sustainable alternative to traditional chiral auxiliaries. beilstein-journals.orgresearchgate.net

Development of Bicyclic N-Heterocyclic Carbene Catalysts

The rigid bicyclic framework of 6,8-Dioxabicyclo[3.2.1]octan-4-one serves as a scaffold for the design of novel catalysts. While direct synthesis of N-heterocyclic carbene (NHC) catalysts from this specific compound is an area of ongoing research, the broader class of bicyclic compounds is central to the development of advanced catalysts. ucl.ac.uk For instance, N-heterocyclic carbene catalysis has been utilized in the Michael addition of 1,3-dicarbonyl compounds, a reaction that can be applied to bicyclic systems. ucl.ac.uk The development of such catalysts is crucial for enabling a wide range of organic transformations with high efficiency and selectivity. researchgate.net

Cyrene as a Bio-based Green Solvent in Organic Synthesis

One of the most significant applications of 6,8-Dioxabicyclo[3.2.1]octan-4-one is its use as the bio-based green solvent, Cyrene. mdpi.commonash.edu Derived from cellulose in a two-step process, Cyrene is presented as a sustainable and non-toxic alternative to conventional dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc), which are facing increasing regulatory scrutiny due to their toxicity. rsc.orgmdpi.comdigitellinc.com

Use in Biocatalysis

Cyrene has shown considerable promise as a solvent in biocatalytic processes. tandfonline.comresearchgate.net It has been successfully employed as a co-solvent in enzymatic reductions, such as the conversion of α-ketoesters to chiral α-hydroxyesters using alcohol dehydrogenases, with high conversions and optical purities being achieved. tandfonline.comrsc.org The presence of Cyrene can even have a beneficial effect on the conversion in bioreductions. tandfonline.com Research has also demonstrated the activity of immobilized lipases in Cyrene, highlighting its potential for various enzymatic reactions. researchgate.net However, it has been noted that Cyrene may not be a suitable solvent for all biocatalytic reactions, such as certain esterifications, where polar solvents can disrupt the enzyme's activity. rsc.org

The table below summarizes the findings of a study on the biocatalyzed reduction of α-ketoesters using Cyrene as a cosolvent.

SubstrateEnzymeCyrene Concentration (% v/v)Conversion (%)Optical Purity (%)
Ethyl benzoylformateADH-A2.5>99>99 (R)
Ethyl benzoylformateKRED P2-D0330>99>99 (S)
Methyl 2-oxo-4-phenylbutanoateKRED P1-B021095>99 (S)
Ethyl 2-oxobutanoateKRED P1-H085>99>99 (R)

Data adapted from studies on biocatalysed reductions in Cyrene. tandfonline.comrsc.org

Solvent Properties Relevant to Synthetic Transformations

Cyrene possesses a unique set of physical and chemical properties that make it a viable solvent for a wide range of synthetic transformations. circa-group.com It is a dipolar aprotic solvent with a high boiling point (227 °C), allowing for reactions over a broad temperature range. rsc.orgnih.gov Its dipolarity is comparable to that of NMP and DMF. rsc.org While its high viscosity can be a limitation, this can be addressed by creating blends with other organic solvents. rsc.org

Cyrene has been successfully used as a solvent in numerous organic reactions, including amide synthesis, metal-organic framework (MOF) synthesis, Diels-Alder cycloadditions, Knoevenagel condensations, and olefin metathesis. mdpi.comdigitellinc.com However, it is known to be unstable in the presence of strong acids and bases, as well as strong oxidizing and reducing agents. digitellinc.comrsc.org

Below is a table comparing the physical properties of Cyrene with other common dipolar aprotic solvents.

SolventBoiling Point (°C)Density (g/mL at 20°C)Viscosity (cP at 25°C)Dipole Moment (D)
Cyrene2271.2517.14.1
NMP2021.031.674.09
DMF1530.940.803.82
DMSO1891.102.003.96

This table presents a comparison of key physical properties. nih.gov

The development and application of 6,8-Dioxabicyclo[3.2.1]octan-4-one, particularly as the green solvent Cyrene, underscore a significant shift towards more sustainable and environmentally benign chemical processes. Its versatility as a chiral synthon, a building block for polymers, and a medium for both chemical and biochemical reactions highlights its potential to replace less desirable, petroleum-based chemicals in a variety of applications. mdpi.comcirca-group.com

Generation of Complex Bicyclic and Polycyclic Scaffolds

The inherent ring strain and functionality of 6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives facilitate their transformation into more complex bicyclic and polycyclic systems. These scaffolds are of significant interest as they form the core of many biologically active natural products and medicinally relevant compounds. acs.orgucl.ac.uk

A key strategy involves leveraging the existing bicyclic framework and introducing new rings through various chemical transformations. For instance, ring-expansion reactions have been successfully employed to convert the 6,8-dioxabicyclo[3.2.1]octane system into the larger 7,9-dioxabicyclo[4.2.1]nonane ring system. une.edu.au One-carbon ring expansion of Cyrene (the reduced form of levoglucosenone) with ethyl diazoacetate leads to a ring-expanded β-ketoester, which upon hydrolysis and decarboxylation, yields the homocyrene scaffold. publish.csiro.au This approach provides access to chiral C7 synthons from a readily available biomass-derived starting material. une.edu.au

Furthermore, skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, promoted by reagents like thionyl chloride or under Appel conditions, can lead to novel bicyclic systems. beilstein-journals.orgnih.gov These rearrangements involve an oxygen migration from C5 to C4, resulting in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgnih.gov The outcome of these reactions is highly dependent on the substrate's stereochemistry, allowing for the controlled synthesis of different bicyclic isomers. nih.gov

The development of one-pot synthesis methods has also streamlined the creation of substituted 6,8-dioxabicyclo[3.2.1]octanes, which are precursors to important compounds like frontalin (B1251666) and brevicomins. acs.org Moreover, palladium-catalyzed processes have been developed for the diastereoselective synthesis of arylated bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids, showcasing the versatility of bicyclic systems in generating diverse scaffolds. nih.govrsc.org

Creation of Structurally Diverse Derivatives

The 6,8-dioxabicyclo[3.2.1]octane framework is amenable to a wide range of chemical modifications, enabling the creation of a vast library of structurally diverse derivatives. acs.org These modifications can be introduced at various positions of the bicyclic core, leading to compounds with altered physicochemical and biological properties. ontosight.ai

One common approach is the functionalization at the C4 position. The ketone group in 6,8-dioxabicyclo[3.2.1]octan-4-one can be reduced to an alcohol, which can then be further derivatized. nih.gov Alkylation at the C3 position, followed by reduction of the ketone, provides access to a range of substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols. nih.gov These alcohols can then undergo skeletal rearrangements to yield novel bicyclic structures. nih.gov

Ring-opening reactions of the bicyclic system also provide a pathway to structurally diverse acyclic and monocyclic compounds. For example, the Baeyer-Villiger oxidation of Cyrene affords S-6-(hydroxymethyl)pyran-2-one, a precursor for the synthesis of jasmine lactone. une.edu.aupublish.csiro.au

The development of catalytic methods has significantly expanded the scope of accessible derivatives. For instance, a relay catalysis system involving palladium and either phosphoric acid or a halogen-bonding catalyst has been used for the single-step construction of over 50 different 6,8-dioxabicyclo[3.2.1]octane derivatives from vinylethylene carbonates and amine-substituted enones. acs.org This method is characterized by high stereoselectivity and operational simplicity. acs.org

Starting Material Reagent/Condition Product Type Significance
Cyrene (reduced levoglucosenone)Ethyl diazoacetate, Lewis acid7,9-Dioxabicyclo[4.2.1]nonan-5-one (homocyrene)Access to chiral C7 synthons from biomass. une.edu.aupublish.csiro.au
6,8-Dioxabicyclo[3.2.1]octan-4-olsThionyl chloride/pyridine (B92270) or Appel conditions2-Chloro-3,8-dioxabicyclo[3.2.1]octaneNovel bicyclic scaffold via skeletal rearrangement. beilstein-journals.orgnih.gov
Bicyclo[1.1.1]pentane carboxylic acidsPalladium catalysisArylated bicyclo[3.2.0]heptane lactonesDiastereoselective synthesis of complex scaffolds. nih.govrsc.org
Vinylethylene carbonates and enonesPalladium/phosphoric acid or halogen-bonding relay catalysisStructurally diverse 6,8-dioxabicyclo[3.2.1]octane derivativesHigh-throughput synthesis of a derivative library. acs.org
CyreneBaeyer-Villiger oxidationS-6-(hydroxymethyl)pyran-2-onePrecursor to natural products like jasmine lactone. une.edu.aupublish.csiro.au

Synthesis of Spiran Systems

Spiro compounds, characterized by two rings connected through a single common atom, are another class of complex molecules accessible from 6,8-dioxabicyclo[3.2.1]octan-4-one derivatives. The synthesis of spiro systems often involves intramolecular reactions where a side chain attached to the bicyclic core cyclizes to form the second ring.

One notable example is the synthesis of chiral spiroacetals from carbohydrate-derived precursors. acs.org Although not directly starting from 6,8-dioxabicyclo[3.2.1]octan-4-one, the principles can be applied. For instance, photolysis of a carbohydrate derivative with a hydroxypropyl side chain in the presence of (diacetoxyiodo)benzene (B116549) and iodine leads to the formation of a spiro-tetrahydrofuran ring. acs.org

A more direct route involves the reaction of derivatives of 6,8-dioxabicyclo[3.2.1]octan-4-one. For example, the reaction of diazocyclopropane with saturated derivatives of levoglucosenone, such as 6,8-dioxabicyclo[3.2.1]octan-4-one, can form the corresponding oxaspiropentanes. researchgate.net

Furthermore, the oxidation of cyclobutanones that are spiro-joined to the 6,8-dioxabicyclo[3.2.1]octane framework can lead to the formation of spiro-joined butanolides in good yields. researchgate.net These cyclobutanones can also undergo ring-opening under acidic conditions to form propionic acid derivatives of the parent bicyclic system. researchgate.net

Precursor Reaction Spiro System Key Feature
Saturated derivatives of levoglucosenoneReaction with diazocyclopropaneOxaspiropentanesFormation of a three-membered spiro ring. researchgate.net
Spiro-joined cyclobutanonesBaeyer-Villiger oxidationSpiro-joined butanolidesOxidation of the cyclobutanone (B123998) to a lactone. researchgate.net
Carbohydrate with hydroxypropyl side chainPhotolysis with (diacetoxyiodo)benzene and iodineSpiro-tetrahydrofuranIntramolecular cyclization to form a spiro ether. acs.org

Q & A

Q. What are the key synthetic routes for 6,8-dioxabicyclo[3.2.1]octan-4-one, and how can experimental conditions influence product selectivity?

Answer: The compound is synthesized via acid-catalyzed pyrolysis of cellulose-derived materials (e.g., levoglucosenone) or through multi-step organic reactions. For example, cycloaddition of carbonyl ylides to methyl glyoxylate provides access to the bicyclic core . Modifications at the 4-position (e.g., hydroxyl groups) can trigger skeletal rearrangements using reagents like thionyl chloride or Appel reagent (CCl₄/PPh₃), which cleave specific bonds in the bicyclic system to yield regioisomers . Reaction temperature, solvent polarity, and reagent choice critically influence stereochemical outcomes. For instance, DAST (diethylaminosulfur trifluoride) promotes rearrangements distinct from those observed with thionyl chloride .

Q. What analytical techniques are most effective for structural elucidation and stereochemical determination of 6,8-dioxabicyclo[3.2.1]octan-4-one derivatives?

Answer:

  • Chiral Gas Chromatography-Mass Spectrometry (GC/MS): Resolves enantiomers by comparing retention times with chiral standards, critical for assigning absolute configurations .
  • Lanthanide-Induced Shift (LIS) NMR: Validates bicyclic conformations by analyzing paramagnetic shifts induced by europium complexes, correlating with dihedral angles (φ, ψ) and interatomic distances (2.6–4.0 Å) .
  • X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and ring puckering in crystalline derivatives .

Advanced Research Questions

Q. How do skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-one derivatives under varying conditions inform mechanistic studies?

Answer: Reagents like DAST or thionyl chloride induce distinct pathways:

  • DAST: Promotes fluorination at the 4-position, triggering Wagner-Meerwein shifts to form 2,8-dioxabicyclo[3.2.1]octane derivatives via carbocation intermediates .
  • Thionyl Chloride/Appel Reagent: Favors chlorination or elimination, leading to ring contraction or expansion products (e.g., 6,8-dioxabicyclo[2.2.2]octane) via SN2 or E2 mechanisms .
    Contradictions in product distributions under similar conditions (e.g., solvent-dependent stereoselectivity) suggest competing transition states. Computational modeling (DFT) is recommended to map energy barriers .

Q. How can stereochemical inconsistencies in aziridination or Diels-Alder reactions involving 6,8-dioxabicyclo[3.2.1]octan-4-one be resolved?

Answer:

  • Aziridination: Stereoselectivity often depends on the electrophilicity of the nitrene precursor. For example, using chiral Rh(II) catalysts with aryl azides improves enantiomeric excess (ee) by stabilizing specific transition states .
  • Diels-Alder Reactions: Contradictory endo/exo ratios arise from solvent effects or diene flexibility. Polar aprotic solvents (e.g., DMF) favor endo selectivity due to enhanced dipole interactions, while rigid dienes (e.g., furans) limit conformational freedom .
    Validate outcomes using chiral HPLC and LIS-NMR to distinguish diastereomers .

Q. What methodologies enable polymerization of 6,8-dioxabicyclo[3.2.1]octan-4-one derivatives for materials science applications?

Answer:

  • Cationic Ring-Opening Polymerization (CROP): Initiated by BF₃·OEt₂, this method yields polyethers with controlled molecular weights (Đ = 1.2–1.5) by propagating through oxonium intermediates .
  • Post-Polymerization Modification: Epoxidation or thiol-ene click chemistry introduces functional groups (e.g., hydroxyls, amines) for tuning thermal stability (Tg = 80–120°C) or biodegradability .
    Monitor kinetics via in situ FTIR to optimize initiator ratios and avoid side reactions (e.g., crosslinking) .

Q. How does 6,8-dioxabicyclo[3.2.1]octan-4-one serve as a chiral building block for bioactive natural products?

Answer: The bicyclic scaffold mimics stereochemical motifs in HIV-1 integrase inhibitors (e.g., cyclodidemniserinol trisulfate) and antifungal agents. Key strategies include:

  • Late-Stage Functionalization: Introduce sulfates or halides via Mitsunobu reactions or nucleophilic substitution to enhance bioactivity .
  • Divergent Synthesis: Leverage ring-opening/annulation cascades to generate sp³-rich libraries for high-throughput screening .
    Biological assays (e.g., enzyme inhibition) should be paired with molecular docking to correlate structure-activity relationships .

Data Contradiction Analysis

Q. How can conflicting reports on the stability of 6,8-dioxabicyclo[3.2.1]octan-4-one under acidic conditions be reconciled?

Answer: Discrepancies arise from protonation sites:

  • Kinetically Controlled Protonation: At low pH (<2), protonation at the carbonyl oxygen triggers ring-opening to linear diketones .
  • Thermodynamic Control: At moderate pH (2–5), protonation at the bridgehead oxygen stabilizes the bicyclic structure via intramolecular H-bonding .
    Validate using pH-dependent NMR kinetics and isotopic labeling (²H, ¹⁸O) to track proton exchange pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.